2-amino-N,N,6-trimethylisonicotinamide
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Overview
Description
2-amino-N,N,6-trimethylisonicotinamide is a chemical compound with the molecular formula C9H13N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N,6-trimethylisonicotinamide typically involves the reaction of 2-amino-6-methyl-isonicotinic acid methyl ester with appropriate reagents under controlled conditions. One common method includes the use of magnesium methoxide as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. These methods are optimized for large-scale production, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N,6-trimethylisonicotinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-amino-N,N,6-trimethylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N,N,6-trimethylisonicotinamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N,N,6-trimethylisonicotinamide include:
- 2-amino-6-methyl-isonicotinic acid methyl ester
- 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-N,N,6-trimethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-7(5-8(10)11-6)9(13)12(2)3/h4-5H,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMUMHYEALQXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372127-42-8 |
Source
|
Record name | 2-Amino-N,N,6-trimethyl-4-Pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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